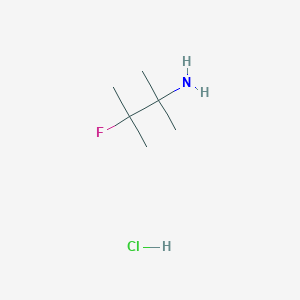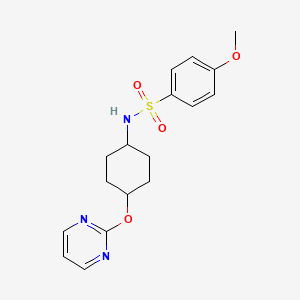![molecular formula C24H21FN2O2 B2413347 (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile CAS No. 478039-52-0](/img/structure/B2413347.png)
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile, or (Z)-2-FPPA, is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used to study the biochemical and physiological effects of various substances.
Aplicaciones Científicas De Investigación
Crystallographic Studies : Research has been conducted on similar compounds to understand their crystallographic properties. For instance, studies on 2,3,7-trihydroxy-9-phenyl-fluorone have revealed insights into the crystal structure of related compounds (Abrahams, McCormick, & Robson, 2009).
Photoisomerization Properties : Investigations into the E/Z photoisomerization of related prop-2-enenitriles have been informative in understanding the reaction mechanisms and the effects of various factors on this process (Chiacchio, Musumarra, & Purrello, 1988).
Molecular Structures and Photophysical Properties : Studies on α,β-Unsaturated Acrylonitrile Derivatives have provided insights into the molecular packing, crystal structures, and photophysical properties of compounds similar to (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile (Percino et al., 2016).
Electronic and Optical Properties : The electronic and optical properties of derivatives of prop-2-enenitrile, such as their fluorescence characteristics and potential applications in organic photoemitting diodes, have been a focus of research (Pannipara et al., 2015).
Nonlinear Optical Properties : Some studies have explored the synthesis and characterization of conjugated polymers containing cyanophenylenevinylene and thiophene moieties for potential use in nonlinear optical applications (Hegde et al., 2010).
Liquid Crystal Photoalignment : Research has been conducted on prop-2-enoates, including those with fluorine substituents, for their ability to promote photoalignment in liquid crystal displays, highlighting the material's potential application in electronic displays (Hegde et al., 2013).
Propiedades
IUPAC Name |
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c25-15-4-16-28-22-11-7-19(8-12-22)20(17-26)18-27-21-9-13-24(14-10-21)29-23-5-2-1-3-6-23/h1-3,5-14,18,27H,4,15-16H2/b20-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVDTAQAZQUQFU-CZIZESTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CC=C(C=C3)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=CC=C(C=C3)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)
![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)
![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)









